molecular formula C9H8N2O2S B1621513 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone CAS No. 263897-90-1

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No. B1621513
CAS RN: 263897-90-1
M. Wt: 208.24 g/mol
InChI Key: VBJKUYDRCXPWKB-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone, also known as MIET, is a chemical compound that has been widely studied in the field of medicinal chemistry. MIET is a thiazole derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the synthesis of this compound analogs with improved solubility and pharmacological properties could lead to the development of more potent drugs.

Scientific Research Applications

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-7(11-13-5)9-10-8(4-14-9)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKUYDRCXPWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372564
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263897-90-1
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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